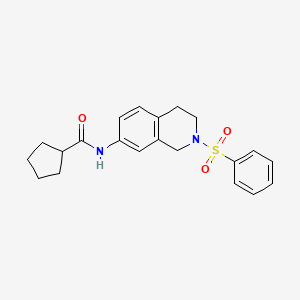

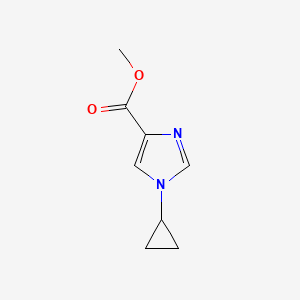

1-ciclopropil-1H-imidazol-4-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The interest in cyclopropyl and imidazole derivatives, such as methyl 1-cyclopropyl-1H-imidazole-4-carboxylate, stems from their diverse chemical and biological properties. These compounds play significant roles in pharmaceutical chemistry due to their structural motifs found in various bioactive molecules.

Synthesis Analysis

Regioselective synthesis of imidazole derivatives involves palladium-catalyzed direct C-5 arylation of 1-methyl-1H-imidazole with aryl bromides, followed by selective bromination and a Suzuki-type reaction under phase-transfer conditions for introducing various aryl groups at the 4- and 5-positions of the imidazole ring (Bellina et al., 2008).

Molecular Structure Analysis

The molecular structures of related cyclopropyl and imidazole derivatives have been characterized, revealing non-planar configurations and interactions such as N–O···π(imidazole) in their crystalline forms. These structural insights are crucial for understanding the molecular basis of their chemical reactivity and biological activity (Boechat et al., 2016).

Chemical Reactions and Properties

Cyclopropane and imidazole derivatives participate in a variety of chemical reactions, including cycloaddition and annulation reactions, contributing to the diversity of their chemical properties. For example, imidazolium methylides react with methylenecyclopropenes, leading to novel cage compounds through double cycloaddition reactions (Tsuge et al., 1983).

Aplicaciones Científicas De Investigación

Actividad antiviral

El 1-ciclopropil-1H-imidazol-4-carboxilato de metilo ha sido investigado por su potencial antiviral. Por ejemplo:

- Xue et al. sintetizaron derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato, entre los cuales el 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo exhibió actividad inhibitoria contra el virus de la influenza A .

- Del mismo modo, los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida demostraron potentes efectos antivirales contra el virus Coxsackie B4 .

Actividad anti-VIH

Los investigadores han explorado compuestos que contienen imidazol como posibles agentes anti-VIH. Aunque los estudios específicos sobre el this compound son limitados, los derivados relacionados del imidazol han mostrado promesa en estudios de acoplamiento molecular .

Actividades antimicrobiana y antituberculosa

Dadas las diversas actividades biológicas asociadas con los derivados del indol (a los que pertenece el this compound), es razonable explorar sus efectos antimicrobianos y antituberculosos .

Mecanismo De Acción

Target of Action

Methyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new drugs . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

methyl 1-cyclopropylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-10(5-9-7)6-2-3-6/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYPAFHGMRIZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C=N1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)

![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)